molecular formula C18H15N3O3 B11094958 (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11094958
M. Wt: 321.3 g/mol
InChI Key: YTYUJYLXKGZIHE-UHFFFAOYSA-N
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Description

(2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: is a complex organic compound that combines a nitrophenyl group with a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridoindole core, which can be synthesized through a Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the tetrahydropyridoindole structure.

Next, the nitrophenyl group is introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of the tetrahydropyridoindole with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring of the nitrophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It has been studied for its anticancer, antiviral, and antimicrobial activities. The presence of both the nitrophenyl and tetrahydropyridoindole moieties contributes to its biological activity, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the tetrahydropyridoindole core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-3-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.

    (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-4-yl)methanone: Another isomer with the nitrophenyl group attached at a different position.

    (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-5-yl)methanone: Similar compound with the nitrophenyl group at the 5-position of the indole ring.

Uniqueness

The uniqueness of (2-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of the nitrophenyl and tetrahydropyridoindole moieties provides a unique scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(2-nitrophenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H15N3O3/c22-18(13-6-2-4-8-17(13)21(23)24)20-10-9-16-14(11-20)12-5-1-3-7-15(12)19-16/h1-8,19H,9-11H2

InChI Key

YTYUJYLXKGZIHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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